1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical drugs. The presence of the methylsulfonyl and trimethoxybenzyl groups in this compound suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 2,3,4-trimethoxybenzyl chloride.
Alkylation Reaction: Piperazine is reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2,3,4-trimethoxybenzyl)piperazine.
Sulfonylation Reaction: The intermediate product is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity. The trimethoxybenzyl group suggests potential interactions with neurotransmitter systems, while the piperazine ring may facilitate binding to specific protein targets.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)-4-benzylpiperazine: Lacks the trimethoxy groups, potentially altering its biological activity.
1-(methylsulfonyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure but with fewer methoxy groups, which may affect its reactivity and interactions.
Uniqueness
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of the trimethoxybenzyl group, which can influence its chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHODQAGJHTSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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